molecular formula C16H21FN2O2 B2934420 N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide CAS No. 941984-15-2

N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide

Cat. No. B2934420
CAS RN: 941984-15-2
M. Wt: 292.354
InChI Key: VZSUKTLHMWZYDC-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied extensively for its potential use in treating various diseases such as epilepsy, neuropathic pain, and hypertension. The purpose of

Scientific Research Applications

Fluorine-18 Labeling for PET Imaging

One study focused on synthesizing fluorine-18 labeled derivatives of a compound structurally related to N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide for PET imaging applications. These derivatives were evaluated in rats, showing promising pharmacokinetic properties for assessing dynamic changes in serotonin levels and receptor distribution, suggesting potential for neuroscience research and diagnostic imaging (Lang et al., 1999).

Antimicrobial and Anticancer Agents

Another study explored the synthesis of compounds bearing a moiety structurally similar to N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide, demonstrating significant antimicrobial activity. This research highlights the compound's potential in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Molecular Gels for Sensing Applications

A study on the derivatization of naphthalene diimide, related to the chemical structure of interest, led to the development of molecular gels capable of sensing aniline vapor. This work demonstrates the compound's potential in creating sensitive and selective fluorescent films for detecting volatile organic compounds, offering applications in environmental monitoring and chemical sensing (Fan et al., 2016).

properties

IUPAC Name

N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-11-8-9-13(10-14(11)17)19-16(21)15(20)18-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSUKTLHMWZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(3-fluoro-4-methylphenyl)oxalamide

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